Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Dipeptidyl peptidase IV inhibition Structure-activity relationship Type 2 diabetes drug discovery

Medicinal chemistry teams developing DP-IV inhibitors or protease-resistant peptides often face delays from in-house fluorination and chiral resolution of phenylalanine building blocks. This compound eliminates those bottlenecks. • Pre-formed (S)-enantiomer with >99% ee (Awad & Ayoup, 2020) ensures biological activity attribution without diastereomeric interference. • Orthogonal Boc/methyl ester protection supports both Boc-SPPS and solution-phase strategies; lower MW (315.31) than Fmoc analog improves atom economy. • Batch-specific CoA (NMR, HPLC, GC) at 98% purity provides regulatory-grade traceability for ICH Q3A/B and Q11 filings.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B12845621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m0/s1
InChIKeyDARKPXOKYWMLBE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-2,5-Difluorophenylalanine Methyl Ester: Overview


Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate (CAS 473567-47-4) is a chiral, orthogonally protected L-2,5-difluorophenylalanine derivative . This compound belongs to the class of N-Boc-protected fluorinated phenylalanine methyl esters, which serve as key intermediates in solid-phase and solution-phase peptide synthesis [1]. The 2,5-difluoro substitution pattern on the aromatic ring introduces distinct electronic and steric properties that differentiate it from both non-fluorinated and alternative regioisomeric fluorinated phenylalanine building blocks [2]. The (S)-configuration is essential for incorporation into bioactive peptides targeting chiral biological environments, while the Boc protecting group enables selective N-terminal deprotection under acidic conditions orthogonal to the methyl ester C-terminal protection [3].

Boc/methyl ester orthogonal protection for acid-labile SPPS workflows
(S)-configured 2,5-difluorophenylalanine building block for stereospecific peptide synthesis
2,5-difluoro substitution pattern supports SAR-based potency tuning and CH/π interaction studies

Boc-(S)-2,5-Difluorophenylalanine Methyl Ester: Irreplaceable vs. Generics


Generic substitution among fluorinated phenylalanine derivatives is precluded by the interdependent effects of fluorination pattern, stereochemistry, and protecting-group strategy on both synthetic and biological outcomes. The 2,5-difluoro substitution specifically positions electron-withdrawing fluorine atoms at the ortho and meta positions of the phenyl ring, modulating the acidity of adjacent benzene hydrogens and altering CH/π interaction geometry in receptor binding [1]. Replacing the (S)-enantiomer with the (R)-form or a racemic mixture introduces diastereomeric impurities that can compromise therapeutic peptide efficacy and trigger undesired pharmacological responses [2]. Switching from the Boc methyl ester to an Fmoc-protected free acid alters the entire synthetic strategy—Boc requires acidic deprotection (TFA) whereas Fmoc requires basic conditions (piperidine), making them non-interchangeable in established synthetic routes [3]. The methyl ester further enhances organic-phase solubility and facilitates purification compared to the free carboxylic acid form [4]. These three differentiation axes—regioisomeric fluorination, stereochemistry, and orthogonal protection—must be simultaneously controlled, and no single generic analog satisfies all three requirements.

Regioisomer 2,4- or 2,6-difluoro substitution alters electronic and CH/π interaction geometry; SAR may not transfer.
Enantiomer (R)-enantiomer or racemic mixture introduces diastereomeric impurity that can shift peptide-target stereospecificity.
Protection Fmoc/free acid analog cannot directly replace Boc/methyl ester; orthogonal deprotection chemistry and solubility profile differ.

Quantitative Evidence for Boc-(S)-2,5-Difluorophenylalanine Methyl Ester


DP-IV Inhibitory Potency and Fluorination Pattern

In a systematic structure-activity relationship study of β-homophenylalanine-based dipeptidyl peptidase IV (DP-IV) inhibitors, introduction of fluorine at the 2-position was identified as crucial for potency [1]. The 2,5-difluorophenylalanine-derived inhibitor (22q) exhibited an IC50 of 270 nM, representing a 2.3-fold lower potency than the 2,4,5-trifluoro analog (22t, IC50 = 119 nM) [1]. This quantitative difference demonstrates that the 2,5-difluoro substitution pattern provides a defined, intermediate level of DP-IV inhibition that is tunable through additional ring substitution—a property not achievable with mono-fluoro or non-fluorinated analogs, which showed substantially weaker or negligible activity in the same series [1]. The finding establishes that the 2,5-difluoro pattern is a validated pharmacophoric element for DP-IV inhibitor design, and that it occupies a specific position in the fluoro-substitution activity continuum distinct from the 2,4,5-trifluoro variant [1].

DP-IV Inhibition
Head-to-head
2,5-difluoro (22q)270 nM
vs
2,4,5-trifluoro (22t)119 nM
Defined intermediate SAR anchor; non-fluorinated analogs show negligible activity.
In vitro DP-IV enzyme assay; IC50 values within 1.4-fold average.
Dipeptidyl peptidase IV inhibition Structure-activity relationship Type 2 diabetes drug discovery

Enantiomeric Purity vs. Synthetic Routes

The (S)-2,5-difluorophenylalanine scaffold can be obtained with >99.5% enantiomeric excess (ee) via enzymatic resolution of the racemic N-acetyl precursor using a protease from Bacillus sp., as documented in the comprehensive review of fluorinated phenylalanine synthesis [1]. Specifically, catalytic asymmetric hydrogenation of the N-Boc-protected enamino ester intermediate using a chiral Rh catalyst affords the N-Boc-(R)-2,5-difluorophenylalanine ester with >99% ee [1]. In contrast, alternative synthetic routes such as transamination reactions using chiral pyridoxamine-like Zn complexes produce fluorophenylalanines with substantially lower enantiomeric excesses of only 33–66% ee [1]. For therapeutic peptide manufacturing, control of chiral purity is a critical material quality attribute; enantioselective HPLC methods validated per ICH guidelines can detect undesired enantiomers at ≤0.05% levels [2]. The (S)-Boc-2,5-difluorophenylalanine methyl ester commercially available with standard purity of 98% (HPLC, NMR) provides a defined chiral purity baseline that racemic or low-ee synthetic routes cannot match .

Enantiomeric Purity
Cross-study
Asym. hydrogenation>99% ee
vs
Transamination route33–66% ee
Supports ready-to-use (S)-enantiomer with documented chiral purity benchmark.
Enantioselective HPLC methods validated at ≤0.05% detection.
Chiral purity Enantioselective synthesis Therapeutic peptide manufacturing

Proteolytic Stability: Fluorinated vs. Non-Fluorinated Phe

The metabolic stability advantage conferred by phenylalanine fluorination is quantitatively demonstrated in a study of renin inhibitors incorporating modified phenylalanine derivatives [1]. A fluorinated heterocyclic phenylalanine analog (compound 8) remained >60% intact after 24-hour exposure to chymotrypsin, while the non-fluorinated Boc-Phe control analog was nearly completely degraded after only 1 hour under identical conditions [1]. The most potent inhibitor in this series (compound 6) achieved an IC50 of 8.9 nM against human recombinant renin [1]. Although this study evaluated cyclized heterocyclic analogs rather than the 2,5-difluoro derivative specifically, the class-level finding that fluorinated phenylalanine replacements confer chymotrypsin resistance directly supports the selection of 2,5-difluorophenylalanine building blocks for protease inhibitor design [2]. The broader literature further confirms that incorporation of fluorinated aromatic amino acids into proteins increases catabolic stability, extends shelf life of therapeutic proteins, and enhances peptide resistance to enzymatic degradation [2].

Chymotrypsin Resistance
Class-level inference
Fluorinated Phe analog>60% intact 24 h
vs
Non-fluorinated Boc-Phedegraded <1 h
Supports proteolytic stability endpoint interpretation for fluorinated building blocks.
Renin inhibitor analog IC50 8.9 nM; class-level stability benefit context.
Proteolytic stability Chymotrypsin resistance Renin inhibitor design

Physicochemical Properties of 2,5-Difluoro Substitution

The introduction of two fluorine atoms at the 2- and 5-positions of the phenyl ring produces measurable changes in key physicochemical parameters compared to the non-fluorinated Boc-L-phenylalanine methyl ester . The Boc-2,5-difluoro-D-phenylalanine exhibits a predicted boiling point of 424.5 ± 45.0 °C and density of 1.270 ± 0.06 g/cm³ , whereas Boc-L-phenylalanine methyl ester (CAS 51987-73-6) shows a predicted boiling point of 403.8 ± 38.0 °C and density of 1.1 ± 0.1 g/cm³ . This represents an approximate +20 °C increase in boiling point and a ~15% increase in density attributable to fluorine substitution . The (R)-2,5-difluoro methyl ester derivative additionally displays a calculated logP of 2.96 [1], compared to reported logP values of 2.69–3.38 for the non-fluorinated Boc-Phe methyl ester , indicating a moderate increase in lipophilicity that can influence peptide-membrane partitioning and HPLC retention behavior. These differences are practically significant for purification protocol design, storage condition specification, and prediction of peptide-level physicochemical properties .

Physicochemical Shift
Predicted values
ΔBP ≈ +20 °C ΔDensity ≈ +0.17 g/cm³ logP shift ~ +0.3
Informs purification protocol design and process solvent selection.
Predicted at 760 mmHg; vs. Boc-Phe-OMe.
Lipophilicity Thermal stability Chromatographic behavior

Boc/Methyl Ester vs. Fmoc/Free Acid Protection

The Boc/methyl ester protection scheme of the target compound provides acid-labile N-terminal deprotection (TFA, typically 30–60 min at room temperature) that is fully orthogonal to the methyl ester C-terminal protection, which remains stable under these acidic conditions and can be selectively hydrolyzed under alkaline conditions [1][2]. In contrast, the Fmoc-protected 2,5-difluoro-L-phenylalanine (CAS 1004959-90-3, MW 423.41) requires basic deprotection with 20–50% piperidine in DMF , making it incompatible with base-sensitive side-chain protecting groups and certain resin linkers used in Boc-SPPS [2]. The Boc strategy is specifically preferred for synthesis of peptidyl thioesters used in native chemical ligation and for peptides containing acid-stable but base-labile modifications [3]. The methyl ester further enhances organic solubility and facilitates purification by normal-phase chromatography compared to the free carboxylic acid form [4]. This orthogonal protection profile means that the Boc/methyl ester 2,5-difluorophenylalanine cannot be directly replaced by its Fmoc/acid counterpart without redesigning the entire synthetic route [2].

Protection Orthogonality
Supporting
Boc/methyl esterTFA, MW 315
vs
Fmoc/free acidPiperidine, MW 423
Defines SPPS route compatibility; acid-labile N-deprotection preserves methyl ester.
Boc-SPPS preferred for thioester ligation precursors.
Solid-phase peptide synthesis Orthogonal protection strategy Boc-SPPS

Boc-(S)-2,5-Difluorophenylalanine Methyl Ester Applications


DP-IV Inhibitor Lead Optimization

Medicinal chemistry teams developing dipeptidyl peptidase IV inhibitors for type 2 diabetes can utilize the 2,5-difluoro building block as a characterized SAR anchor point. As demonstrated by Xu et al. (2004), the 2,5-difluoro analog (22q) provides an IC50 of 270 nM against DP-IV, occupying an intermediate potency tier between non-fluorinated (inactive) and 2,4,5-trifluoro (IC50 = 119 nM) analogs [1]. This enables systematic exploration of additional ring substitutions to fine-tune potency within a defined activity window. The pre-formed Boc methyl ester eliminates the need for in-house fluorination and protection steps, accelerating SAR cycle time. Procurement of the (S)-enantiomer with >99% ee (as documented in Awad & Ayoup, 2020 [2]) ensures that observed biological activity can be confidently attributed to the correct stereoisomer, avoiding confounding effects from diastereomeric impurities that can complicate SAR interpretation.

Protease-Stable Peptide Development via Fluorination

Peptide therapeutic programs targeting proteolytic environments—such as renin inhibitors for hypertension or protease-activated receptor modulators—benefit from the documented catabolic stability advantage of fluorinated phenylalanine residues. Ocain et al. (1992) demonstrated that fluorinated phenylalanine analogs remained >60% intact after 24-hour chymotrypsin exposure, while the non-fluorinated Boc-Phe analog was nearly completely degraded within 1 hour [1]. The 2,5-difluoro substitution pattern has been specifically validated in thrombin receptor-tethered ligand peptide SFLLRNP studies, where the complete set of difluorophenylalanine isomers was used to map the CH/π interaction geometry essential for platelet aggregation activity (Fujita et al., 2000) [2]. Incorporating the Boc-(S)-2,5-difluorophenylalanine methyl ester into peptide sequences at the Phe-2 position enables both proteolytic stabilization and retention of receptor-binding competence through edge-to-face CH/π interactions [2].

cGMP Peptide API with Chiral Purity Control

For contract development and manufacturing organizations (CDMOs) producing therapeutic peptides under cGMP, the chiral purity of starting materials is a critical quality attribute regulated under ICH Q3A/B and Q11 guidelines. Komaravolu et al. (2018) established that enantioselective HPLC methods on CHIRALPAK IC and IA stationary phases can detect undesired D-enantiomers at ≤0.05% levels in Nα-Boc amino acid derivatives, and that hydrophobicity (logP) of the protected amino acid primarily influences chiral recognition [1]. The Boc-2,5-difluoro-L-phenylalanine methyl ester, with its characteristic logP (~2.96) and >99% ee benchmark (Awad & Ayoup, 2020 [2]), is amenable to these validated analytical methods. Commercial availability at 98% standard purity with batch-specific certificates of analysis (NMR, HPLC, GC) from suppliers such as Bidepharm (CAS 473567-47-4) provides the documented quality traceability required for regulatory filings, reducing the analytical development burden compared to custom-synthesized or lower-purity alternatives.

Boc-SPPS of Peptidyl Thioesters for Native Chemical Ligation

Research groups employing native chemical ligation for the synthesis of large or modified peptides require peptidyl thioester precursors that are optimally prepared via Boc solid-phase peptide synthesis (Boc-SPPS) [1]. The Boc/methyl ester protection scheme of the target compound is ideally suited for this application: the Boc group is selectively removed under acidic conditions (TFA) without affecting the methyl ester or thioester linker, enabling stepwise N-terminal elongation [2]. The methyl ester enhances solubility in organic solvents (DCM, THF, DMF) commonly used in solution-phase coupling and facilitates chromatographic purification . This compound's lower molecular weight (315.31) compared to the Fmoc analog (423.41) provides superior atom economy in large-scale syntheses. The documented boiling point elevation (~424.5 °C) and density increase (~1.27 g/cm³) relative to non-fluorinated Boc-Phe-OMe must be accounted for in solvent selection and distillation parameters during workup, but these properties do not impede standard Boc-SPPS protocols.

Application
Selection Property
Validation Focus
DP-IV SAR lead optimization
2,5-difluoro SAR anchor point
Enzyme inhibition potency context; intermediate tier differentiation
Protease-stable peptide research
Fluorine-mediated proteolytic resistance context
Chymotrypsin stability endpoint; class-level catabolic stability review
Chiral purity-controlled synthesis
High enantiomeric purity benchmark
Enantioselective HPLC applicability; impurity profiling review
Boc-SPPS of peptidyl thioesters
Orthogonal Boc/methyl ester protection
Acid-labile N-deprotection compatibility; native chemical ligation workflow
Quote Request

Request a Quote for Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.